5-Methylpyridazin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylpyridazin-3-amine hydrochloride is a chemical compound with the molecular formula C5H8N3Cl It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyridazin-3-amine hydrochloride typically involves the condensation reaction and decarboxylation of diethyl malonate, sodium, and 3-nitro-5-chloropyridine, followed by a reduction reaction . The reaction conditions often include the use of solvents such as methanol and reagents like potassium hydroxide and thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to maximize yield and purity. These methods often utilize large-scale reactors and controlled environments to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Methylpyridazin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
5-Methylpyridazin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylpyridazin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-methylpyridazin-3-amine: This compound has similar structural features but includes a chlorine atom, which can alter its chemical properties and applications.
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a range of biological activities.
Uniqueness
5-Methylpyridazin-3-amine hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which can influence its reactivity and potential applications. Its unique properties make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C5H8ClN3 |
---|---|
Molecular Weight |
145.59 g/mol |
IUPAC Name |
5-methylpyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H7N3.ClH/c1-4-2-5(6)8-7-3-4;/h2-3H,1H3,(H2,6,8);1H |
InChI Key |
RJLFKVFONLOLBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.